molecular formula C8H15NO2 B1681355 Tranexamic acid CAS No. 1197-18-8

Tranexamic acid

Cat. No. B1681355
CAS RN: 1197-18-8
M. Wt: 157.21 g/mol
InChI Key: GYDJEQRTZSCIOI-UHFFFAOYSA-N
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Description

Tranexamic acid (TXA) is an antifibrinolytic agent used to treat heavy menstrual bleeding in women. It works by blocking the breakdown of blood clots, which prevents bleeding . It is also used to treat or prevent excessive blood loss from major trauma, postpartum bleeding, surgery, tooth removal, nosebleeds, and heavy menstruation .


Synthesis Analysis

Tranexamic acid was designed based on density functional theory (DFT) calculations for the acid-catalyzed hydrolysis of several maleamic acid amide derivatives . An improved and practical synthesis of Tranexamic acid was designed via a novel seven-step route from the readily available starting material dimethyl terephthalate .


Molecular Structure Analysis

Tranexamic acid is a synthetic analog of the amino acid lysine. It serves as an antifibrinolytic by reversibly binding four to five lysine receptor sites on plasminogen . The functional groups present in tranexamic acid allow direct infrared detection analysis .


Chemical Reactions Analysis

Tranexamic acid is an antifibrinolytic agent that interferes with the normal fibrinolysis process and competitively inhibits plasminogen activation . It is used to prevent and treat haemorrhage in various conditions, such as trauma, surgery, dental bleeding, epistaxis, and shock .


Physical And Chemical Properties Analysis

Tranexamic acid has a molecular formula of C8H15NO2 and a molecular weight of 157.21 . . It has a solubility of 100 mg/mL in water .

Scientific Research Applications

1. Use in Total Knee Arthroplasty

Tranexamic Acid (TXA) is increasingly utilized to minimize postoperative blood loss in total knee arthroplasty (TKA). Various studies have investigated its impact on blood loss, hemoglobin levels, and transfusion rates, yet there is no consensus on the optimal dosage and administration method. However, its use has not been linked to increased thrombosis risks post-TKA (Jian-Jun Ji et al., 2016).

2. Efficacy in Reducing Skin Wrinkles

In dermatology, TXA has demonstrated effectiveness in reducing wrinkles induced by skin dryness. A study on mice with naturally occurring skin dryness showed that oral administration of TXA improved various skin conditions such as transepidermal water loss, wrinkle formation, and collagen type I levels. This suggests its potential application in cosmetic dermatology (K. Hiramoto et al., 2016).

3. Antifibrinolytic Agent in Various Conditions

TXA, as an antifibrinolytic agent, has shown efficacy in reducing perioperative blood loss in diverse surgical procedures and in gynecological bleeding disorders. It also significantly reduced mortality in trauma patients with significant bleeding. Its cost-effectiveness in surgery and trauma care has been highlighted in various studies, establishing its role as a crucial hemostatic agent (P. L. McCormack, 2012).

4. Application in Total Hip Arthroplasty

Research on TXA's use in total hip arthroplasty (THA) found that topical, intravenous, and oral formulations of TXA effectively reduced blood loss and the risk of transfusion compared to placebo. The study suggests that TXA's blood-sparing properties are significant, irrespective of the administration route, dosage, or timing (Y. Fillingham et al., 2018).

5. Effectiveness in Trauma Care

TXA has been recognized for its role in trauma care, particularly in reducing mortality in bleeding trauma patients. Its early administration, especially within 3 hours of injury, has been shown to significantly reduce the risk of hemorrhage death. These findings have influenced trauma treatment protocols worldwide (I. Roberts, 2015).

Safety And Hazards

Tranexamic acid is generally safe with rare side effects. Some include changes in color vision, seizures, blood clots, and allergic reactions . Greater caution is recommended in people with kidney disease . It is safe for use during pregnancy and breastfeeding .

Future Directions

The use of tranexamic acid has been expanding beyond the small number of hemophilia patients; it is an important agent in decreasing mortality rate due to bleeding in trauma patients . Additional research is required to determine dosing regimens in major noncardiac surgery and plasma concentration levels associated with inducing seizures .

Relevant Papers Several papers have been published on the topic of Tranexamic acid. For instance, a paper titled “The efficacy and safety of tranexamic acid in rheumatoid arthritis patients undergoing simultaneous bilateral total knee arthroplasty: a multicenter retrospective study” discusses the use of Tranexamic acid in rheumatoid arthritis patients . Another paper titled “Factors that influence the administration of tranexamic acid (TXA) to trauma patients in prehospital settings: a systematic review” examines the factors influencing the prehospital administration of TXA to trauma patients . A third paper titled “A systematic review and meta-analysis of the effects of tranexamic acid on blood loss and transfusion requirement in scoliosis surgery” discusses the effects of Tranexamic acid on blood loss and transfusion requirement in scoliosis surgery .

properties

IUPAC Name

4-(aminomethyl)cyclohexane-1-carboxylic acid
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InChI

InChI=1S/C8H15NO2/c9-5-6-1-3-7(4-2-6)8(10)11/h6-7H,1-5,9H2,(H,10,11)
Source PubChem
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InChI Key

GYDJEQRTZSCIOI-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CN)C(=O)O
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
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DSSTOX Substance ID

DTXSID3045350, DTXSID50904827
Record name Tranexamic acid
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Molecular Weight

157.21 g/mol
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Mechanism of Action

Tranexamic acid competitively and reversibly inhibits the activation of plasminogen via binding at several distinct sites, including four or five low-affinity sites and one high-affinity site, the latter of which is involved in its binding to fibrin. The binding of plasminogen to fibrin induces fibrinolysis - by occupying the necessary binding sites tranexamic acid prevents this dissolution of fibrin, thereby stabilizing the clot and preventing hemorrhage.
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Product Name

Tranexamic acid

CAS RN

701-54-2, 1197-17-7, 1197-18-8
Record name 4-(Aminomethyl)cyclohexanecarboxylic acid
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Record name Cyclohexanecarboxylic acid, 4-(aminomethyl)-
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Melting Point

>300 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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